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Abstract
This technical guide provides a comprehensive overview of Dihydro Follicular Fluid Meiosis-

Activating Sterol (Dihydro FF-MAS), a steroidal triterpenoid compound. Dihydro FF-MAS is a

key intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. This

document details its biochemical properties, its position within the cholesterol synthesis

pathway, and its known physiological roles. Furthermore, this guide presents detailed

experimental protocols for the study of Dihydro FF-MAS metabolism and summarizes relevant

quantitative data to serve as a resource for researchers in sterol biochemistry and drug

development.

Introduction to Dihydro FF-MAS
Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), chemically known as 4,4-

dimethyl-cholest-8(9), 14-dien-3β-ol, is a sterol that serves as a crucial intermediate in the post-

squalene segment of cholesterol biosynthesis.[1] As a derivative of 24,25-dihydrolanosterol, it

is classified as a steroidal triterpenoid.[1] Triterpenoids are a large class of natural products

derived from a C30 precursor, squalene. Dihydro FF-MAS is specifically involved in the

Kandutsch-Russell (K-R) pathway, one of the two primary routes for converting lanosterol to

cholesterol in mammals.[1] Its name is also derived from its ability, along with the related

compound FF-MAS, to trigger the reinitiation of meiosis in cultured mouse oocytes in vitro.[1]
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It is critical to distinguish the sterol "MAS" (Meiosis-Activating Sterol) from the "Mas receptor," a

G protein-coupled receptor involved in the renin-angiotensin system. The known biological role

of Dihydro FF-MAS is as a metabolic intermediate in sterol synthesis, not as a ligand for the

Mas receptor.

Physicochemical Properties
The fundamental properties of Dihydro FF-MAS are summarized in the table below.

Property Value Reference(s)

Chemical Name
4,4-dimethyl-cholest-8(9), 14-

dien-3β-ol
[1]

Synonym
Dihydro follicular fluid meiosis-

activating sterol
[1]

CAS Number 19456-83-8 [1]

Molecular Formula C₂₉H₄₈O [1]

Molecular Weight 412.69 g/mol [1]

Form Powder [1]

Assay (by TLC) >99% [1]

Storage Temperature -20°C [1]

The Kandutsch-Russell Pathway
Cholesterol biosynthesis from lanosterol proceeds via two main pathways: the Bloch pathway

and the Kandutsch-Russell (K-R) pathway.[2][3] The defining feature of the K-R pathway is the

early saturation of the sterol side chain.[4] In this pathway, the Δ24 double bond of lanosterol is

reduced early in the sequence, leading to the formation of dihydrolanosterol and subsequent

saturated intermediates, including Dihydro FF-MAS.[3] In contrast, the Bloch pathway

maintains an unsaturated side chain until the final steps.[2] Recent studies suggest that many

cells utilize a "modified" K-R pathway, which is a hybrid of the two.[3][4]
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Dihydro FF-MAS is formed from 24,25-dihydrolanosterol through the process of 14α-

demethylation, a reaction catalyzed by the enzyme CYP51A1 (lanosterol 14α-demethylase).[5]

It is then further metabolized in subsequent steps of the K-R pathway.

Kandutsch-Russell Pathway (Simplified)

Lanosterol 24,25-Dihydrolanosterol
DHCR24 Dihydro FF-MAS

(4,4-dimethyl-cholest-8,14-dien-3β-ol)
CYP51A1 Dihydro T-MAS

(4,4-dimethyl-cholest-8-en-3β-ol)
TM7SF2 (Δ14-reductase)

Lathosterol

Multiple Steps
(Demethylation)

7-Dehydrocholesterol
SC5D

Cholesterol
DHCR7

Click to download full resolution via product page

A simplified diagram of the Kandutsch-Russell pathway highlighting Dihydro FF-MAS.

Quantitative Data
Precise quantification of sterol intermediates is essential for studying metabolic flux. While

specific kinetic data for enzymes metabolizing Dihydro FF-MAS is sparse in publicly available

literature, concentrations of related meiosis-activating sterols have been measured in biological

fluids.
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Sterol Sample Source
Concentration /
Details

Reference(s)

FF-MAS Human Follicular Fluid

~1.6 µM. The

concentration

significantly increased

in the periovulatory

period (from 10-14h to

34-38h) after HCG

administration.

[6][7]

T-MAS Human Follicular Fluid

~0.8 µM

(approximately half

that of FF-MAS). The

concentration

decreased after HCG

administration.

[6][7]

Lanosterol Human Follicular Fluid

~0.8 µM

(approximately half

that of FF-MAS).

[7]

Dihydro FF-MAS-d6
In Vitro Hepatocyte

Study

A working

concentration of 1-10

µM is suggested for

treating cultured

primary hepatocytes

to trace metabolism.

[4]

FF-MAS
In Vitro Oocyte

Culture

10 µM was used to

stimulate maturation

in hypoxanthine-

arrested mouse

oocytes.

[8]

Experimental Protocols
Studying the metabolism of Dihydro FF-MAS often involves the use of stable isotope-labeled

tracers, such as deuterated Dihydro FF-MAS (Dihydro FF-MAS-d6), coupled with mass
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spectrometry.[4] This approach allows for precise tracking of its metabolic fate.[4] The following

are generalized protocols for in vitro and in vivo metabolic studies.

In Vitro Metabolic Study in Cultured Cells
This protocol outlines a method for tracing the metabolism of Dihydro FF-MAS in a cell culture

model, such as primary hepatocytes.

Cell Culture & Treatment:

Plate primary hepatocytes or a relevant cell line (e.g., HepG2) on collagen-coated plates

and culture in appropriate media.

Prepare a stock solution of Dihydro FF-MAS-d6 in a suitable solvent (e.g., ethanol).

Treat the cells with a final concentration of 1-10 µM Dihydro FF-MAS-d6. Include a

vehicle-only control.

Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

Sample Collection & Lipid Extraction:

At each time point, wash cells with ice-cold PBS.

Quench metabolism and lyse cells by adding 1 mL of ice-cold methanol. Scrape and

collect the cell suspension.

Add a known amount of a different internal standard (if available) to normalize for

extraction efficiency.

Perform a lipid extraction using a modified methyl-tert-butyl ether (MTBE) method:

Add 750 µL of MTBE. Vortex for 1 minute.

Add 188 µL of water to induce phase separation. Vortex for 20 seconds.

Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

Carefully collect the upper organic phase containing the sterols.
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Sample Processing & Analysis:

Evaporate the solvent to dryness under a stream of nitrogen gas.

Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., 100 µL of

methanol/isopropanol 1:1, v/v).

Analyze the processed samples using Liquid Chromatography-Mass Spectrometry (LC-

MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify

Dihydro FF-MAS-d6 and its metabolites.[4]
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Workflow for the in vitro metabolic analysis of Dihydro FF-MAS.
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In Vivo Metabolic Study in Animal Models
This protocol describes a general approach for tracking the metabolism of Dihydro FF-MAS in

a rodent model. The use of stable isotope tracers is highly recommended for in vivo studies.

[10][11]

Animal Dosing:

Administer Dihydro FF-MAS-d6 to the animal model (e.g., mouse or rat) via a suitable

route, such as oral gavage or intravenous injection. The dose will depend on the specific

research question.

House animals in metabolic cages to allow for the separate collection of urine and feces.

Sample Collection:

Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24

hours) via tail vein or other appropriate methods.

Collect urine and feces at specified intervals throughout the study period.

At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver,

intestine, brain, adipose tissue).

Sample Processing:

Process plasma from blood samples. Homogenize tissue samples.

Perform lipid extraction on plasma, urine, feces, and tissue homogenates using an

appropriate method (e.g., MTBE or Bligh-Dyer).

Incorporate an internal standard to ensure accurate quantification.

Analytical Measurement:

Analyze the processed extracts using LC-MS/MS or GC-MS to identify and quantify

Dihydro FF-MAS-d6 and its various metabolites in each sample type.
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Workflow for the in vivo metabolic analysis of Dihydro FF-MAS.
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Conclusion and Future Directions
Dihydro FF-MAS is a significant, though often overlooked, intermediate in the Kandutsch-

Russell pathway of cholesterol biosynthesis. Its role as a steroidal triterpenoid highlights the

complexity of sterol metabolism beyond the direct lineage to cholesterol. The protocols and

data presented in this guide provide a foundational resource for researchers investigating

cholesterol homeostasis, sterol function, and the development of therapeutics targeting

metabolic pathways.

Future research should focus on elucidating the precise regulatory mechanisms governing the

flux of intermediates through the K-R pathway, including the specific kinetics of enzymes like

TM7SF2 (Δ14-reductase) acting on Dihydro FF-MAS. Furthermore, exploring the potential

extra-metabolic signaling roles of Dihydro FF-MAS and other "minor" sterols, particularly in

reproductive tissues where meiosis-activating sterols were first identified, remains a promising

area of investigation. The application of advanced analytical techniques, such as stable isotope

tracing and high-resolution mass spectrometry, will be paramount in these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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